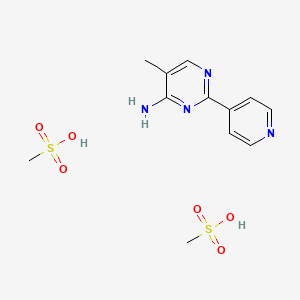
N-Methyl-N-(2-methylacridin-9-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-methylacridin-9-YL)acetamide is a chemical compound with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . This compound belongs to the class of acridinium derivatives, which are known for their diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylacridin-9-YL)acetamide typically involves the reaction of 2-methylacridine with N-methylacetamide under specific conditions. One common method includes the use of a solvent such as benzene or toluene, with a catalyst like ammonium acetate, and heating the mixture to a temperature around 70°C . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Methyl-N-(2-methylacridin-9-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Methyl-N-(2-methylacridin-9-YL)acetic acid.
Reduction: Formation of N-Methyl-N-(2-methylacridin-9-YL)ethylamine.
Substitution: Formation of various substituted acridinium derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl-N-(2-methylacridin-9-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridinium derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
作用機序
The mechanism of action of N-Methyl-N-(2-methylacridin-9-YL)acetamide involves its ability to intercalate into DNA strands. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescent properties also make it useful for imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar in structure but contains a piperidine ring instead of a methyl group.
N-Methyl-N-(2-methylacridin-9-yl)ethylamine: Similar but with an ethylamine group instead of an acetamide group.
Uniqueness
N-Methyl-N-(2-methylacridin-9-YL)acetamide is unique due to its specific combination of an acridinium core with a methylacetamide group. This structure imparts distinct fluorescent properties and the ability to intercalate into DNA, making it valuable for both research and industrial applications .
特性
CAS番号 |
61981-68-8 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
N-methyl-N-(2-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-16-14(10-11)17(19(3)12(2)20)13-6-4-5-7-15(13)18-16/h4-10H,1-3H3 |
InChIキー |
HCGVWBVBTCSVRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


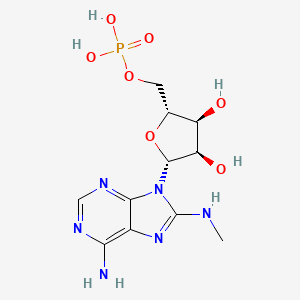
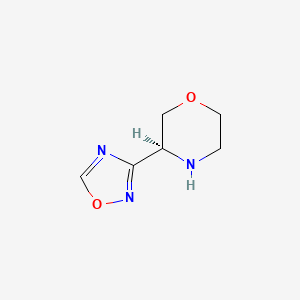
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
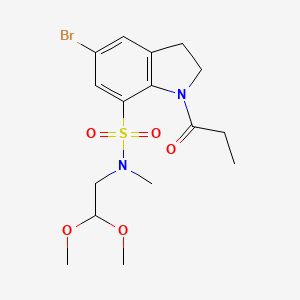
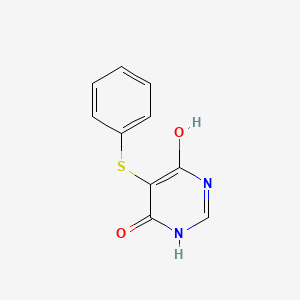
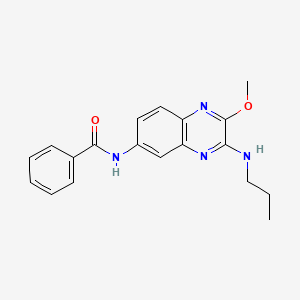
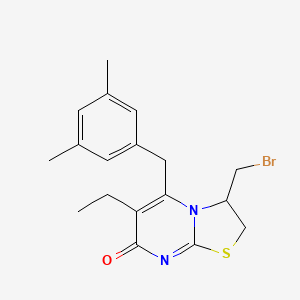
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
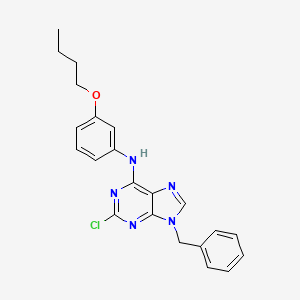

![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
